molecular formula C3H8O2S B8056958 (S)-1-MERCAPTOGLYCEROL

(S)-1-MERCAPTOGLYCEROL

Cat. No.: B8056958
M. Wt: 108.16 g/mol
InChI Key: PJUIMOJAAPLTRJ-VKHMYHEASA-N
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Description

(S)-1-MERCAPTOGLYCEROL, also known as thioglycerol, is an organic compound with the molecular formula C3H8O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and two hydroxyl groups (-OH) attached to a three-carbon backbone. It is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-MERCAPTOGLYCEROL can be synthesized through several methods. One common approach involves the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-MERCAPTOGLYCEROL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield simpler thiol-containing molecules.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol-containing molecules.

    Substitution: Esters, ethers.

Scientific Research Applications

(S)-1-MERCAPTOGLYCEROL has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent and a building block for synthesizing more complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.

    Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.

    Industry: this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (S)-1-MERCAPTOGLYCEROL involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is particularly useful in studying protein folding and enzyme activity. Additionally, the compound’s antioxidant properties help neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

(S)-1-MERCAPTOGLYCEROL is unique due to its combination of thiol and hydroxyl groups. Similar compounds include:

    Glycerol: Lacks the thiol group, making it less reactive in certain chemical reactions.

    Cysteine: Contains a thiol group but has a different backbone structure, leading to different reactivity and applications.

    Mercaptoethanol: Similar in having a thiol group but lacks the additional hydroxyl group, limiting its versatility.

Properties

IUPAC Name

(2S)-3-sulfanylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUIMOJAAPLTRJ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CS)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120785-95-7
Record name (2S)-3-sulfanylpropane-1,2-diol
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